2-Methyl-3-phenylpentan-3-ol
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Overview
Description
2-Methyl-3-phenylpentan-3-ol is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylpentan-3-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (e.g., 2-methyl-3-pentanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Another method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . This two-step process involves the formation of an intermediate, which is then hydrogenated to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The choice of catalysts, reaction conditions, and purification methods are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LAH).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-phenylpentan-3-one.
Reduction: Formation of 2-Methyl-3-phenylpentane.
Substitution: Formation of 2-Methyl-3-phenylpentyl chloride or bromide.
Scientific Research Applications
2-Methyl-3-phenylpentan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpentan-3-ol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Methyl-3-phenylpentan-3-ol can be compared with other similar compounds, such as:
2-Methyl-5-phenylpentan-1-ol: Known for its use in fragrances and cosmetics.
3-Phenyl-2-pentanol: Another alcohol with a similar structure but different functional group positioning.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
4397-09-5 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-3-phenylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-4-12(13,10(2)3)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
InChI Key |
OXHYBLKMOOPCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(C)C)O |
Origin of Product |
United States |
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